
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a phenyl group in its structure contributes to its unique chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl phenyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of fluorophenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in specific biological outcomes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-1-ene: Known for its unique combination of fluorophenyl and phenyl groups.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-2-ene: Similar structure but different position of the triazene group.
(1E)-1-(4-Fluorophenyl)-3-methyl-3-phenyltriaz-3-ene: Another isomer with a different triazene group position.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
60252-80-4 |
|---|---|
Molecular Formula |
C13H12FN3 |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C13H12FN3/c1-17(13-5-3-2-4-6-13)16-15-12-9-7-11(14)8-10-12/h2-10H,1H3 |
InChI Key |
WHCHGNHJDBMTJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


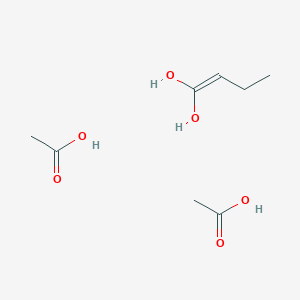
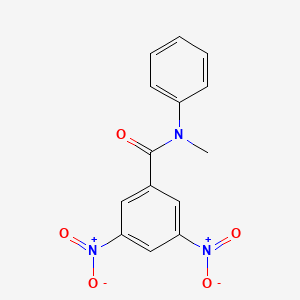
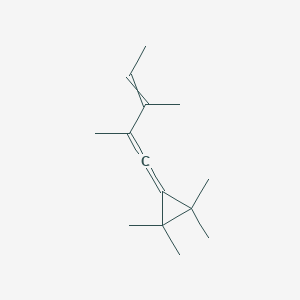
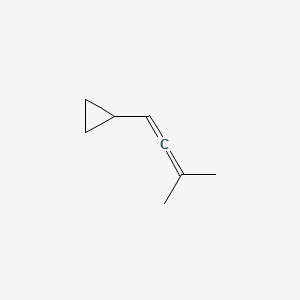


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
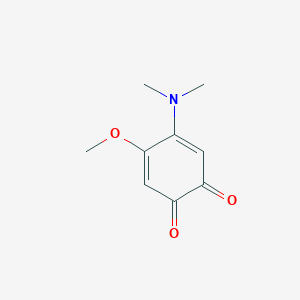
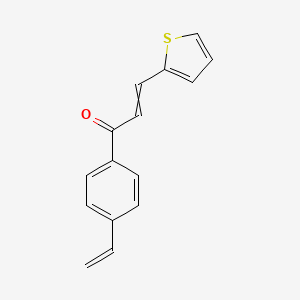
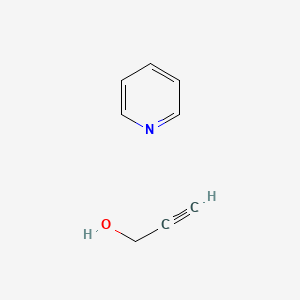
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)



